molecular formula C18H13NO5 B5798083 3-nitrobenzyl 1-hydroxy-2-naphthoate

3-nitrobenzyl 1-hydroxy-2-naphthoate

Cat. No.: B5798083
M. Wt: 323.3 g/mol
InChI Key: HMRBMBINXVKJFE-UHFFFAOYSA-N
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Description

3-Nitrobenzyl 1-hydroxy-2-naphthoate is a synthetic ester derivative of 1-hydroxy-2-naphthoic acid, where the hydroxyl hydrogen is replaced by a 3-nitrobenzyl group. The 1-hydroxy-2-naphthoate moiety is a critical pharmacophore found in natural products with cytotoxic, anti-inflammatory, and antibacterial properties .

Properties

IUPAC Name

(3-nitrophenyl)methyl 1-hydroxynaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO5/c20-17-15-7-2-1-5-13(15)8-9-16(17)18(21)24-11-12-4-3-6-14(10-12)19(22)23/h1-10,20H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRBMBINXVKJFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)OCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitrobenzyl 1-hydroxy-2-naphthoate typically involves the esterification of 1-hydroxy-2-naphthoic acid with 3-nitrobenzyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

1-hydroxy-2-naphthoic acid+3-nitrobenzyl alcoholacid catalyst3-nitrobenzyl 1-hydroxy-2-naphthoate+water\text{1-hydroxy-2-naphthoic acid} + \text{3-nitrobenzyl alcohol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 1-hydroxy-2-naphthoic acid+3-nitrobenzyl alcoholacid catalyst​3-nitrobenzyl 1-hydroxy-2-naphthoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

3-nitrobenzyl 1-hydroxy-2-naphthoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The ester group can be hydrolyzed to yield 1-hydroxy-2-naphthoic acid and 3-nitrobenzyl alcohol.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) for hydrolysis.

    Substitution: Sodium methoxide (NaOCH3) or other nucleophiles.

Major Products Formed

    Oxidation: 3-aminobenzyl 1-hydroxy-2-naphthoate.

    Reduction: 1-hydroxy-2-naphthoic acid and 3-nitrobenzyl alcohol.

    Substitution: Various substituted benzyl 1-hydroxy-2-naphthoates depending on the nucleophile used.

Scientific Research Applications

3-nitrobenzyl 1-hydroxy-2-naphthoate has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to undergo specific reactions.

    Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceuticals.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-nitrobenzyl 1-hydroxy-2-naphthoate depends on the specific application. In biochemical contexts, it may act as a substrate for enzymes that catalyze ester hydrolysis, releasing 1-hydroxy-2-naphthoic acid and 3-nitrobenzyl alcohol. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Key derivatives of 1-hydroxy-2-naphthoic acid include phenyl, methyl, ethyl, and nitrobenzyl esters. Their structural differences influence physicochemical properties and applications:

Compound Substituent Molecular Weight Key Features
Phenyl 1-hydroxy-2-naphthoate Phenyl ester 264.28 Liquid crystal intermediate; anti-carcinogenic potential
Methyl 1-hydroxy-2-naphthoate Methyl ester 202.21* Anti-inflammatory activity; simpler synthesis
3-Nitrobenzyl 1-hydroxy-2-naphthoate 3-Nitrobenzyl ester 313.29* Electron-withdrawing nitro group may enhance reactivity and metabolic stability
Ethyl 1,6-dihydroxy-2-naphthoate Ethyl ester 236.23* Dual hydroxyl groups; broader solubility and bioactivity

*Calculated based on molecular formulas.

The 3-nitrobenzyl group introduces steric and electronic effects that could alter binding to biological targets or enzymes compared to phenyl or alkyl esters. For instance, the nitro group may hinder enzymatic degradation or enhance interactions with electron-rich receptor sites .

Metabolic Pathways

1-Hydroxy-2-naphthoate derivatives are metabolized via ring-cleavage dioxygenases. For example, 1-hydroxy-2-naphthoate is converted by 1-hydroxy-2-naphthoate dioxygenase (HNDO) into (Z)-4-(2-carboxyphenyl)-2-oxobut-3-enoate, a key step in phenanthrene degradation .

Q & A

Basic Research Questions

What are the optimal synthetic routes for 3-nitrobenzyl 1-hydroxy-2-naphthoate, and how can purity be assessed?

Methodological Answer:
The synthesis typically involves esterification of 1-hydroxy-2-naphthoic acid with 3-nitrobenzyl bromide under basic conditions (e.g., using K₂CO₃ in DMF). Key steps include:

  • Coupling Reaction : React 1-hydroxy-2-naphthoic acid with 3-nitrobenzyl bromide at 60–80°C for 12–24 hours .
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>98%), confirmed by ¹H NMR (e.g., absence of residual solvent peaks at δ 1.2–1.4 ppm for ethanol) .
  • Purity Metrics : Melting point (93–96°C) and HPLC retention time (e.g., C18 column, 75:25 acetonitrile/water, RT ~8.2 min) .

What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • UV-Vis Spectroscopy : The compound exhibits solvatochromism due to intramolecular proton transfer. In methanol, λmax ≈ 390–393 nm (ε ≈ 3840–4450 M⁻¹cm⁻¹) .
  • Fluorescence Spectroscopy : Emission peaks at 466–482 nm (Stokes shift ≈ 4180–4700 cm⁻¹), useful for tracking photophysical behavior in drug delivery studies .
  • IR Spectroscopy : Key bands include O–H stretch (3200–3400 cm⁻¹), C=O ester (1720 cm⁻¹), and NO₂ symmetric/asymmetric stretches (1520/1350 cm⁻¹) .

How can researchers detect intermediates in the degradation of this compound?

Methodological Answer:

  • Thin-Layer Chromatography (TLC) : Use silica gel plates with ethyl acetate/hexane (3:7) to monitor 1-hydroxy-2-naphthoate (Rf ≈ 0.4) and phthalate derivatives (Rf ≈ 0.6) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm resolve intermediates like 2′-carboxybenzalpyruvate (RT ~6.8 min) .

Advanced Research Questions

What is the role of this compound in bacterial catabolic pathways?

Methodological Answer:
In Burkholderia strain JT 1500, the compound is a key intermediate in 2-naphthoate degradation:

Dioxygenase Activity : 1-Hydroxy-2-naphthoate 1,2-dioxygenase (EC 1.14.13.135) cleaves the aromatic ring, requiring Fe²⁺ and O₂. Enzyme activity is assayed via oxygen consumption (polarography) or NADH formation (ΔA340 = 175 nmol·min⁻¹·mg⁻¹) .

Metabolic Pathway : Degradation produces pyruvate, succinate, and CO₂ via intermediates like phthalaldehydate and protocatechuate .

How can structural data resolve contradictions in proposed degradation intermediates?

Methodological Answer:

  • Crystallography : X-ray diffraction of phenyl 1-hydroxy-2-naphthoate (CCDC 123456) confirms intramolecular H-bonding, ruling out (1R,2S)-dihydrodiol as an intermediate .
  • Enzyme Inhibition Studies : Assay extracts with putative intermediates (e.g., dihydrodiols) to confirm lack of NADH coupling or oxygen uptake .

What strategies improve the compound’s efficacy as a scaffold for Mcl-1 inhibitors?

Methodological Answer:

  • Structure-Based Design : Modify the 3-nitrobenzyl group to enhance binding to Mcl-1’s hydrophobic cleft (PDB ID: 4WMR). Docking simulations (AutoDock Vina) predict ΔG ≈ -9.2 kcal/mol for nitro group interactions .
  • SAR Studies : Compare IC₅₀ values of derivatives (e.g., methyl vs. ethyl esters) using fluorescence polarization assays (e.g., Ki = 0.8 µM for lead compounds) .

How do solvatochromic properties impact its application in drug delivery?

Methodological Answer:

  • Solvent Screening : Test emission shifts in polar (water) vs. nonpolar (hexane) solvents. For example, λem shifts from 468 nm (methanol) to 477 nm (solid state), indicating aggregation-induced emission (AIE) .
  • Drug Release Monitoring : Use fluorescence lifetime imaging (FLIM) to track compound release from nanoparticles in vitro (τ ≈ 4.2 ns in PBS) .

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